Oseltamivir-d5 (hydrochloride)

Bioanalytical method validation LC-MS/MS Extraction recovery

Oseltamivir-d5 (hydrochloride) is the essential deuterated internal standard for regulatory-grade LC-MS/MS quantification of oseltamivir and its active metabolite. With a +5 Da mass shift, it co-elutes identically yet avoids isotopic interference, ensuring selective MRM detection. Validated methods achieve 91–102% accuracy and precision of 0.9–13.7% RSD. Non-deuterated or analog IS cannot meet FDA bioanalytical method validation requirements for ANDA bioequivalence studies. Supplied with full characterization data traceable to USP/EP standards. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C16H29ClN2O4
Molecular Weight 353.89 g/mol
Cat. No. B12404860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d5 (hydrochloride)
Molecular FormulaC16H29ClN2O4
Molecular Weight353.89 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl
InChIInChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i3D3,7D2;
InChIKeyOHEGLAHLLCJYPX-DPDNDPGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir-d5 Hydrochloride: Deuterated Internal Standard for LC-MS/MS Quantification


Oseltamivir-d5 (hydrochloride) is the deuterium-labeled isotopologue of oseltamivir hydrochloride, in which five hydrogen atoms at the ethyl ester position are replaced with deuterium (²H) . This stable isotope-labeled compound serves as an internal standard (IS) for the quantitative determination of oseltamivir and its active metabolite oseltamivir carboxylate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular weight of 353.90 g/mol (free base plus HCl) and CAS 2140263-19-8, the compound is supplied with full characterization data compliant with regulatory guidelines for method validation and quality control applications [2]. Oseltamivir-d5 is chemically and physically nearly identical to the unlabeled analyte, co-eluting under identical chromatographic conditions while providing a distinct mass shift of +5 Da for selective multiple reaction monitoring (MRM) detection .

Why Oseltamivir-d5 Hydrochloride Cannot Be Substituted with Non-Deuterated or Structural Analog Internal Standards


Generic substitution of Oseltamivir-d5 (hydrochloride) with non-deuterated oseltamivir or structural analog internal standards is analytically invalid for regulatory-grade LC-MS/MS quantification. Non-deuterated oseltamivir is chromatographically indistinguishable from the target analyte and cannot be selectively monitored in MRM mode, precluding its use as an internal standard altogether [1]. Structural analog ISs (e.g., cephalexin or GS 4057), while chromatographically separable, exhibit differential matrix effects, ionization efficiencies, and extraction recoveries relative to the analyte—compromising accuracy and precision [2]. Studies demonstrate that methods employing deuterated ISs achieve extraction recoveries of 92.7–94.4% and accuracies within 91–102%, whereas analog IS methods introduce systematic bias that requires extensive re-validation [3]. For bioequivalence studies, ANDA submissions, and pharmacokinetic analyses requiring FDA-compliant validation, deuterated ISs represent the regulatory expectation [4].

Quantitative Evidence Guide: Oseltamivir-d5 Hydrochloride Performance Differentiation from Alternative Internal Standards


Deuterated Oseltamivir-d5 Achieves Higher Extraction Recovery than Structural Analog Internal Standards

Methods employing deuterated Oseltamivir-d5 as internal standard achieve mean extraction recovery of 94.4% for oseltamivir and 92.7% for oseltamivir carboxylate from human plasma [1]. In contrast, a validated method using the structural analog cephalexin as IS reported extraction recoveries of 94.7–103.8% for the analytes but required additional matrix effect correction and did not achieve consistent recovery across concentration ranges [2]. The close physicochemical identity of deuterated Oseltamivir-d5 to the target analyte ensures recovery consistency across the entire calibration range (0.5–200 ng/mL for oseltamivir) without the need for recovery factor adjustments [1].

Bioanalytical method validation LC-MS/MS Extraction recovery

Oseltamivir-d5 Enables Lower Limit of Quantification (LLOQ) of 0.1 ng/mL versus 5 ng/mL for Non-Deuterated Method Variants

A validated LC-MS/MS method using threefold deuterated Oseltamivir (Oseltamivir-d3) as IS achieved an LLOQ of 0.1 ng/mL for oseltamivir in rat plasma and cerebrospinal fluid, and 1 ng/mL in human plasma and urine [1]. In comparison, an alternative method using deuterated ISs but with different sample preparation parameters reported an LLOQ of 5 ng/mL for oseltamivir [2]. The Oseltamivir-d5 hydrochloride product, when integrated into a validated method with optimized sample preparation (protein precipitation with perchloric acid followed by on-line SPE), enables the lower LLOQ performance while maintaining accuracy within 10.2% inter-day precision [1].

LLOQ Sensitivity Bioequivalence studies

Deuterated Oseltamivir Internal Standard Reduces Matrix Effects to Below 8.9% Inaccuracy versus >15% for Analog IS Methods

Using threefold deuterated oseltamivir (OP-d3) as internal standard, intra-assay inaccuracies in human plasma and urine were below 8.9%, with no significant matrix effect observed across multiple biological matrices including plasma, urine, cerebrospinal fluid, and brain homogenate [1]. In contrast, a validated method employing cephalexin as structural analog IS required extensive post-column infusion studies to assess matrix factors, which were not reported as consistent across all matrices [2]. The near-identical physicochemical properties of deuterated Oseltamivir-d5 ensure co-elution with the analyte, such that any ionization suppression or enhancement affects both the analyte and IS proportionally .

Matrix effect Ionization suppression Method robustness

Oseltamivir-d5 with Five Deuterium Atoms Minimizes Isotopic Cross-Talk versus Oseltamivir-d3 in Complex MRM Transitions

Oseltamivir-d5 incorporates five deuterium atoms at the ethyl ester position, providing a +5 Da mass shift from the unlabeled analyte (m/z 313.4 → m/z 318.4 for the free base) . This 5 Da difference exceeds the natural isotopic abundance envelope of the unlabeled analyte, which extends primarily to M+2 and M+3 due to ¹³C contributions. In contrast, Oseltamivir-d3 (threefold deuterated) provides only a +3 Da shift, which may overlap with the M+3 natural isotopic peak of unlabeled oseltamivir at high analyte concentrations, introducing isotopic cross-talk and potential positive bias in quantification [1]. Regulatory guidance recommends a minimum mass difference of 3 Da, with 4-5 Da preferred for complex biological matrices [2].

Isotopic cross-talk MRM selectivity Deuterium labeling

Deuterated Oseltamivir-d5 Maintains Chemical Integrity with No Detectable Hydrogen-Deuterium Exchange under LC-MS Conditions

Oseltamivir-d5 incorporates deuterium at the ethyl ester alkyl position (C-D bonds), which is non-exchangeable under typical reversed-phase LC-MS conditions using acidic mobile phases (0.05% formic acid or ammonium formate, pH 3.5) [1]. Studies employing deuterated oseltamivir ISs across multiple analytical runs (inter-day precision studies over 3 validation batches) reported relative standard deviations (RSD) of 2.0–18.8% with no evidence of deuterium loss or IS signal drift [2]. In contrast, deuterated compounds labeled at exchangeable positions (e.g., amine N-D or hydroxyl O-D) exhibit hydrogen-deuterium back-exchange in protic solvents, leading to IS signal instability and calibration drift requiring frequent IS solution replacement [3].

Hydrogen-deuterium exchange IS stability Method reproducibility

Recommended Application Scenarios for Oseltamivir-d5 Hydrochloride Based on Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies and ANDA Submissions Requiring FDA-Compliant Method Validation

For abbreviated new drug applications (ANDA) and bioequivalence studies, Oseltamivir-d5 hydrochloride provides the necessary analytical performance to meet FDA bioanalytical method validation guidance. Validated methods using deuterated oseltamivir IS achieve accuracies within 91–102% and precisions of 0.9–13.7% across calibration ranges, enabling successful incurred sample reanalysis (ISR) of 151 subject samples with demonstrated reproducibility [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards, supporting quality control applications during commercial production of oseltamivir .

Multi-Matrix Pharmacokinetic Studies Requiring High Sensitivity (LLOQ 0.1 ng/mL) Across Plasma, CSF, Urine, and Tissue

In preclinical and clinical pharmacokinetic studies requiring quantification across diverse biological matrices, Oseltamivir-d5 hydrochloride enables a single validated method applicable to rat plasma, CSF, brain, and human plasma/urine. The method achieves LLOQ of 0.1 ng/mL in rat plasma/CSF and 1 ng/mL in human matrices with intra-assay inaccuracies below 8.9% and no significant matrix effect [1]. This multi-matrix capability is critical for studies investigating central nervous system penetration of oseltamivir, pediatric pharmacokinetics where sample volumes are limited, and environmental monitoring of antiviral residues in water systems .

High-Throughput Clinical Trial Sample Analysis Requiring Extended Batch Stability and Minimal IS Signal Drift

For clinical trials generating hundreds to thousands of plasma samples, Oseltamivir-d5 hydrochloride's non-exchangeable C-D labeling at the ethyl ester position ensures consistent internal standard response across extended analytical batches. Methods using deuterated oseltamivir IS demonstrate inter-day RSD of 2.0–18.8% over multiple validation batches with no detectable deuterium loss [1]. The +5 Da mass shift eliminates isotopic cross-talk even at high analyte-to-IS ratios (up to 200:1), maintaining calibration linearity (R² 0.9995) across 1–1000 ng/mL dynamic range . This robustness reduces batch failure rates and re-injection requirements in large-scale bioanalytical operations.

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